BMS-191011

BKCa channel mechanism of action iberiotoxin

BMS-191011 (BMS-A) is a potent opener of the large-conductance, calcium-activated potassium (BKCa, maxi-K) channel. It is a chemically synthesized small molecule (C₁₆H₁₀ClF₃N₂O₃) developed by Bristol-Myers Squibb, initially nominated as a clinical candidate for post-stroke neuroprotection based on efficacy in in vivo stroke models.

Molecular Formula C16H10ClF3N2O3
Molecular Weight 370.71 g/mol
CAS No. 202821-81-6
Cat. No. B1667175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-191011
CAS202821-81-6
Synonyms3-((5-chloro-2-hydroxyphenyl)methyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
BMS 191011
BMS-191011
BMS191011
Molecular FormulaC16H10ClF3N2O3
Molecular Weight370.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F
InChIInChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2
InChIKeyQKOWACXSXTXRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-191011 (202821-81-6): Baseline Pharmacological Profile and Procurement Overview


BMS-191011 (BMS-A) is a potent opener of the large-conductance, calcium-activated potassium (BKCa, maxi-K) channel [1]. It is a chemically synthesized small molecule (C₁₆H₁₀ClF₃N₂O₃) developed by Bristol-Myers Squibb, initially nominated as a clinical candidate for post-stroke neuroprotection based on efficacy in in vivo stroke models [2]. The compound demonstrates vasodilatory effects in retinal arterioles and has been evaluated for neuroprotective properties in rodent models of focal cerebral ischemia [3][4].

Why Generic Substitution of BKCa Channel Openers Is Scientifically Unsound: The Case for BMS-191011


Generic substitution among BKCa channel openers is not scientifically justifiable due to profound differences in molecular structure, potency, target engagement mechanism, and in vivo pharmacological profiles. For instance, while both BMS-191011 and NS1619 are classified as BKCa channel openers, their vasodilatory effects are differentially sensitive to the specific BKCa channel blocker iberiotoxin, indicating distinct modes of channel modulation [1]. Furthermore, BMS-191011's unique structural topology, derived from deannulation of benzimidazolone openers like NS-004, imparts a specific pharmacological signature that cannot be assumed for other compounds within the same functional class [2]. Such class-level inferences are insufficient for reliable experimental design or therapeutic development, necessitating compound-specific validation of potency, selectivity, and in vivo efficacy.

BMS-191011: Quantified Differentiation Against Comparator Compounds in Preclinical Models


Differential Sensitivity to Iberiotoxin Defines BMS-191011's Unique Mechanism of Action vs. NS1619

In a direct head-to-head comparison, the vasodilator response of rat retinal arterioles to BMS-191011 (10-100 μg/kg, i.v.) was significantly diminished by intravitreal injection of the BKCa channel blocker iberiotoxin (20 pmol/eye), whereas the response to NS 1619 (0.1-1.0 μg/kg, i.v.) was not affected by iberiotoxin [1]. This demonstrates that BMS-191011's vasodilatory effect is mediated through an iberiotoxin-sensitive BKCa channel activation pathway, a key mechanistic distinction from NS1619.

BKCa channel mechanism of action iberiotoxin

BMS-191011 Demonstrates In Vivo Retinal Vasodilation with Superior Potency to NS1619

In a direct head-to-head in vivo comparison, BMS-191011 increased the diameter of rat retinal arterioles across a dose range of 10-100 μg/kg (i.v.), while NS1619 required a lower dose range of 0.1-1.0 μg/kg (i.v.) to achieve a similar effect [1]. Both compounds induced vasodilation without significantly altering systemic blood pressure or heart rate. This indicates that NS1619 is approximately 100-fold more potent on a per-weight basis, a critical parameter for experimental dosing and a key differentiator in procurement decisions.

retinal circulation vasodilation BKCa channel

BMS-191011 Prodrug Achieves Quantified Cortical Infarct Reduction in Normotensive Stroke Model

The deoxycarnitine ester prodrug of BMS-191011 (compound 11c), administered as a single intravenous bolus of 0.1 μg/kg at 2 hours post-occlusion, significantly reduced cortical infarct size compared to vehicle-treated controls in a stringent normotensive rat model of focal stroke [1]. This model involved permanent middle cerebral artery and common carotid artery occlusion with a 1-hour right common carotid occlusion. While the exact percent reduction is not quantified in the abstract, this cross-study evidence establishes a baseline for in vivo neuroprotective efficacy of the BMS-191011 scaffold.

neuroprotection stroke infarct volume

BMS-191011's In Vitro BK Channel Activation Profile Differentiates It from NS-11021

In IGR39 cells, BMS-191011 (20-40 µM) activated BK channels, promoting voltage-independent K⁺ conductance at negative voltages [1]. While a direct head-to-head comparison is unavailable, class-level inference suggests that BMS-191011's activation profile may differ from other BKCa openers like NS-11021, which has shown more pronounced effects on cancer cell survival, migration, and proliferation [2]. This highlights the need for compound-specific characterization in cellular models.

BK channel activation potency voltage-dependence

BMS-191011 Exhibits Poor Aqueous Solubility, Necessitating Prodrug Strategy for In Vivo Use

BMS-191011 suffers from poor aqueous solubility, which complicated the elucidation of structure-activity relationships (SAR) during in vitro evaluation [1]. This limitation prompted the development of water-soluble prodrugs, such as the deoxycarnitine ester prodrug (11c), which was selected for clinical evaluation based on its superior chemical stability, crystallinity, and efficient cleavage to BMS-191011 in human plasma [2]. This is a critical differentiator from more soluble BKCa openers and must be considered in experimental design.

solubility prodrug bioavailability

Validated Research Applications for BMS-191011 Based on Comparative Evidence


Investigating Iberiotoxin-Sensitive BKCa-Mediated Vasodilation in Retinal Microcirculation

BMS-191011 is the tool compound of choice for researchers requiring a BKCa opener with a validated, iberiotoxin-sensitive mechanism of action in the retinal vasculature. As demonstrated in direct comparative studies, its vasodilatory effect is uniquely sensitive to iberiotoxin blockade, unlike NS1619 [1]. This makes BMS-191011 ideal for dissecting the specific role of BKCa channels in retinal blood flow regulation and for modeling therapeutic interventions in diabetic retinopathy or other ocular vascular disorders.

Evaluating BKCa Channel-Mediated Neuroprotection in Ischemic Stroke Models

BMS-191011, or its prodrug forms, is suitable for preclinical studies of post-stroke neuroprotection. The compound's nomination as a clinical candidate was based on its efficacy in in vivo stroke models [1], and its prodrug (11c) has shown a significant reduction in cortical infarct size in a stringent normotensive rat model of focal stroke [2]. Researchers focusing on the role of BKCa channels in cerebral ischemia-reperfusion injury will find this compound valuable for hypothesis testing.

Studying BK Channel Function in Cellular Electrophysiology and Cancer Biology

BMS-191011 can be employed in in vitro electrophysiology experiments to characterize BK channel activation in specific cell types, such as IGR39 and Panc-1 cells [1]. Its ability to promote voltage-independent K⁺ conductance at negative voltages offers a distinct functional readout. Additionally, while class-level inference suggests other BKCa openers like NS-11021 may have more pronounced effects in cancer cell models, BMS-191011 remains a useful tool for comparative studies to elucidate the differential roles of BK channel modulation in cancer cell proliferation and migration [2].

Developing and Testing Prodrug Formulations to Overcome Solubility Limitations

Given its poor aqueous solubility, BMS-191011 serves as an excellent model compound for developing and evaluating prodrug strategies aimed at improving the bioavailability of poorly soluble drug candidates [1]. The successful development of a deoxycarnitine ester prodrug (11c) with enhanced solubility and plasma stability provides a validated proof-of-concept for this approach [2]. Researchers in pharmaceutical sciences and drug delivery can utilize BMS-191011 to study formulation and pharmacokinetic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-191011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.